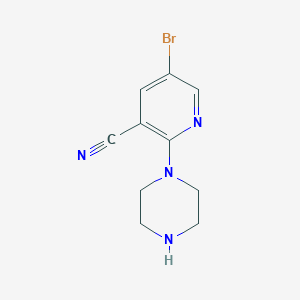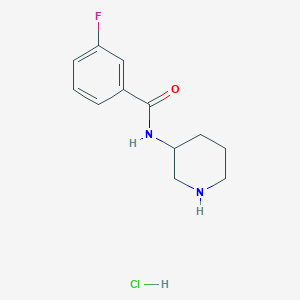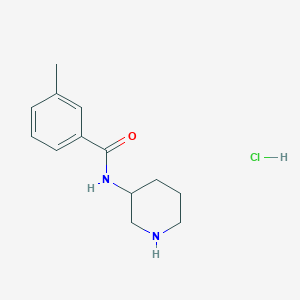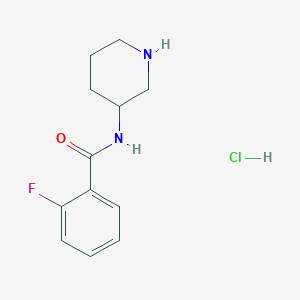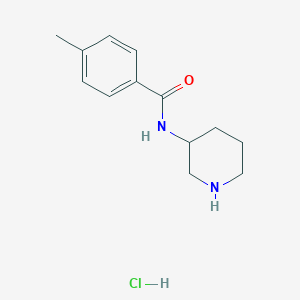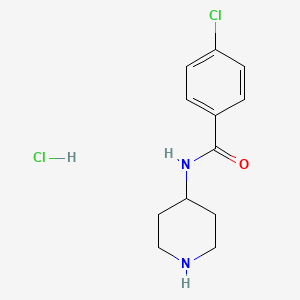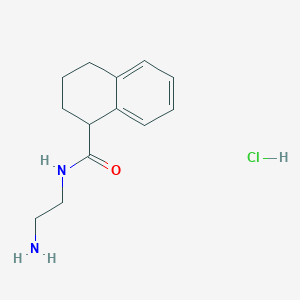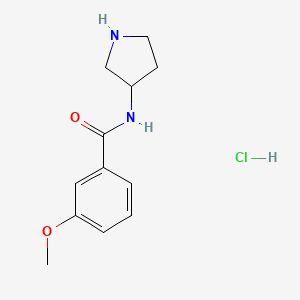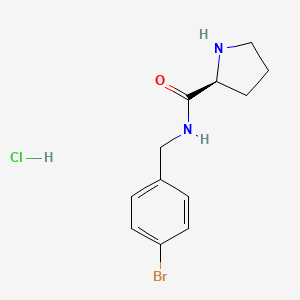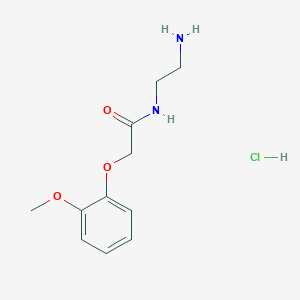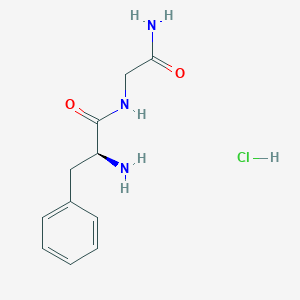
H-Phe-gly-nh2 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Phe-gly-nh2 hydrochloride: is a synthetic peptide compound. It is composed of phenylalanine (Phe) and glycine (Gly) residues, with an amide group (NH2) at the C-terminus and a hydrochloride (HCl) salt form. This compound is often used in biochemical and pharmaceutical research due to its stability and bioactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Phe-gly-nh2 hydrochloride typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The phenylalanine residue is then sequentially added using coupling reagents such as HBTU or DIC. The final product is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .
化学反应分析
Types of Reactions: H-Phe-gly-nh2 hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can modify the amide group, potentially converting it to an amine.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of different peptide derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Phenylalanine derivatives.
Reduction: Amine derivatives.
Substitution: Various peptide derivatives depending on the substituent used.
科学研究应用
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a substrate for various proteases.
作用机制
The mechanism of action of H-Phe-gly-nh2 hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylalanine residue can interact with hydrophobic pockets in proteins, while the glycine residue provides flexibility. This compound can modulate enzyme activity and receptor binding, leading to various biological effects .
相似化合物的比较
H-Gly-Phe-NH2: Similar structure but with the glycine and phenylalanine residues reversed.
H-Phe-Gly-OH: Similar structure but with a carboxyl group instead of an amide group.
H-Phe-Gly-NH2: Similar structure but without the hydrochloride salt form.
Uniqueness: H-Phe-gly-nh2 hydrochloride is unique due to its specific sequence and salt form, which confer distinct stability and solubility properties. These characteristics make it particularly useful in biochemical and pharmaceutical research .
属性
IUPAC Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c12-9(11(16)14-7-10(13)15)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,15)(H,14,16);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMSPTJQMSLBMC-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
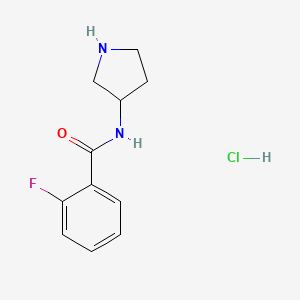
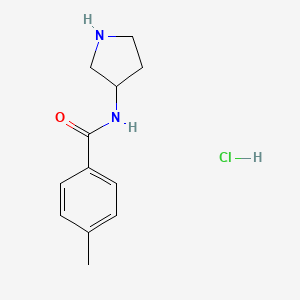
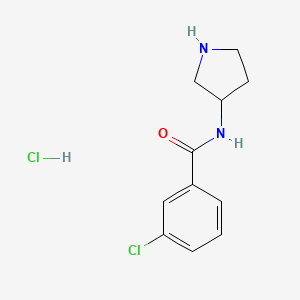
![1-[2-(4-Methylphenyl)ethyl]piperazine 2HCl](/img/structure/B8035163.png)
